1-(2-methoxyethyl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an indole core, a triazole ring, and a methoxyethyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides and base catalysts.
Final Coupling: The final step involves coupling the triazole and indole intermediates under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of base catalysts.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1-(2-methoxyethyl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites of enzymes, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethyl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-3-carboxamide: Similar structure but with a carboxamide group at a different position.
1-(2-methoxyethyl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
1-(2-methoxyethyl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-methylamine: Features a methylamine group instead of a carboxamide.
Uniqueness
1-(2-methoxyethyl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole and triazole rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15N5O2 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-(1H-1,2,4-triazol-5-yl)indole-2-carboxamide |
InChI |
InChI=1S/C14H15N5O2/c1-21-7-6-19-11-5-3-2-4-10(11)8-12(19)13(20)17-14-15-9-16-18-14/h2-5,8-9H,6-7H2,1H3,(H2,15,16,17,18,20) |
InChI Key |
DOUDHMABIDEZDC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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